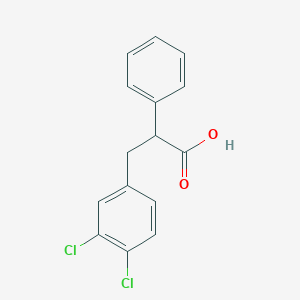
3-(3,4-Dichlorophenyl)-2-phenylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dichlorophenyl)-2-phenylpropanoic acid is an organic compound with the molecular formula C15H12Cl2O2 It is a derivative of propanoic acid, featuring a dichlorophenyl and a phenyl group attached to the propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-2-phenylpropanoic acid typically involves the reaction of 3,4-dichlorobenzaldehyde with phenylacetic acid in the presence of a base, followed by oxidation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide. The reaction mixture is usually heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These can include the use of continuous flow reactors and advanced catalytic systems to optimize yield and purity. The choice of solvents and catalysts can also be tailored to minimize environmental impact and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,4-Dichlorophenyl)-2-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as sodium hydroxide (NaOH) and ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various functionalized derivatives.
Applications De Recherche Scientifique
3-(3,4-Dichlorophenyl)-2-phenylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(3,4-Dichlorophenyl)-2-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3,4-Dichlorophenyl)propanoic acid
- 2-Phenylpropanoic acid
- 3,4-Dichlorophenylacetic acid
Uniqueness
3-(3,4-Dichlorophenyl)-2-phenylpropanoic acid is unique due to the presence of both dichlorophenyl and phenyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C15H12Cl2O2 |
|---|---|
Poids moléculaire |
295.2 g/mol |
Nom IUPAC |
3-(3,4-dichlorophenyl)-2-phenylpropanoic acid |
InChI |
InChI=1S/C15H12Cl2O2/c16-13-7-6-10(9-14(13)17)8-12(15(18)19)11-4-2-1-3-5-11/h1-7,9,12H,8H2,(H,18,19) |
Clé InChI |
FSYBHMYVWGFIJG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CC2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


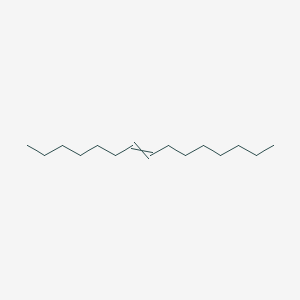
![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-(trifluoromethyl)benzoate](/img/structure/B13875819.png)
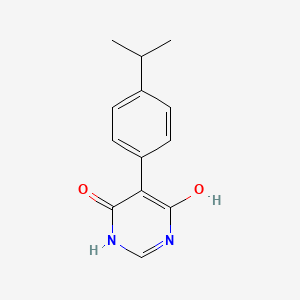
![ethyl 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)benzoate](/img/structure/B13875824.png)
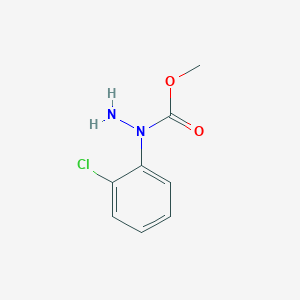
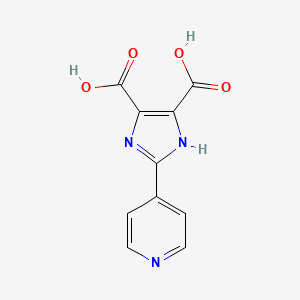
![2-(4-Aminophenyl)imidazo[1,2-a]pyrimidin-6-amine](/img/structure/B13875835.png)
![5-Nitro-2-{[(2,3,3-trichloroallanoyl)oxy]ethanimidoyl}-1-benzo[b]furan](/img/structure/B13875840.png)
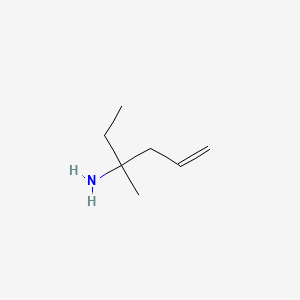
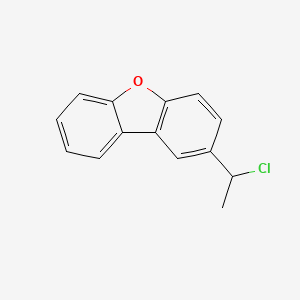
![4,6-dihydro-1H-Thieno[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B13875873.png)



